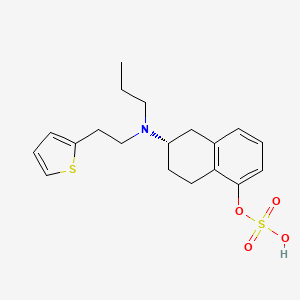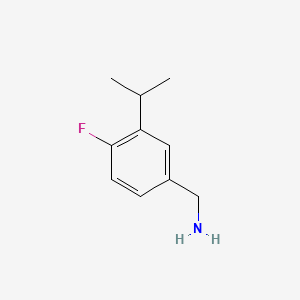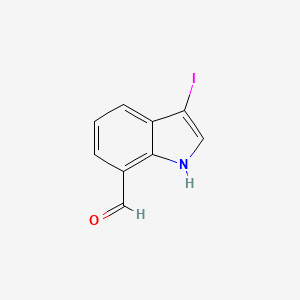
3-iodo-1H-indole-7-carbaldehyde
Descripción general
Descripción
3-iodo-1H-indole-7-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has attracted increasing attention in recent years due to its application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives, including 3-iodo-1H-indole-7-carbaldehyde, has been a topic of interest in the chemical community . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Chemical Reactions Analysis
Indole derivatives, including 3-iodo-1H-indole-7-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They can undergo C–C and C–N coupling reactions and reductions . For instance, indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid .Aplicaciones Científicas De Investigación
Gold-catalyzed cycloisomerizations can prepare 1H-indole-2-carbaldehydes, which are structurally related to 3-iodo-1H-indole-7-carbaldehyde. These compounds are operationally simple to produce and have a wide range of applications in organic chemistry (Kothandaraman et al., 2011).
Synthesis methods for β-Carbolines from 2-Acyl-1-benzenesulfonyl-3-iodo-1H-indoles have been developed, demonstrating the versatility of these indole derivatives in chemical synthesis (Abbiati et al., 2004).
Indole-3-carbaldehyde, closely related to 3-iodo-1H-indole-7-carbaldehyde, shows significant activity as a lipoxygenase inhibitor and has anti-tumor, antimicrobial, and anti-inflammatory properties (Madan, 2020).
Radical cyclization techniques have been used to synthesize 1,2-fused indoles from 1-(ω-iodoalkyl)indole-3-carbaldehydes, indicating potential for innovative drug design and synthesis (Moody & Norton, 1995).
Spectroscopic and computational studies on 1H-Indole-3-Carbaldehyde have provided insights into its molecular structure, electronic properties, and potential applications in drug design and development (Fatima et al., 2022).
Studies have also focused on developing efficient synthesis methods for indole derivatives, showcasing the importance of indole structures in medicinal chemistry (Fawzy et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-iodo-1H-indole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-8-4-11-9-6(5-12)2-1-3-7(8)9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBMPDSUFAISPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CN2)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-1H-indole-7-carbaldehyde | |
Synthesis routes and methods
Procedure details





Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)

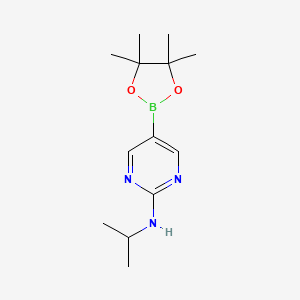
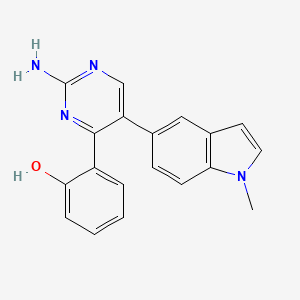
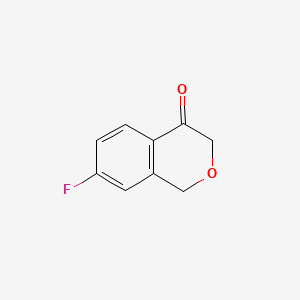
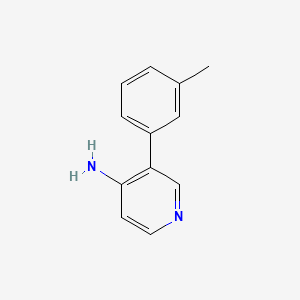
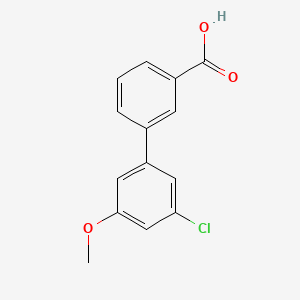
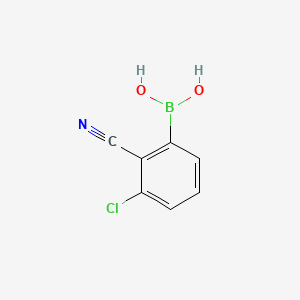
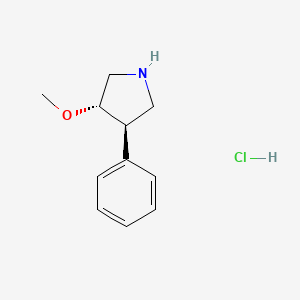
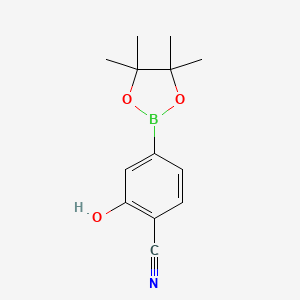
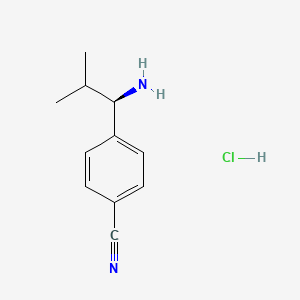
![N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine](/img/structure/B596463.png)
